(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
Description
This compound is a phosphoramidate prodrug designed to enhance the delivery of a bioactive nucleoside analog targeting viral polymerases. Its structure includes a 4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, a cyano group at the C5 position of the tetrahydrofuran ring, and a 2-ethylbutyl ester group linked via a phosphoramidate bridge. This design aims to improve metabolic stability and cellular uptake . Key properties include:
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-MEUHYHILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate), commonly referred to as Remdesivir (GS-5734) , is a nucleotide analog prodrug that has gained attention for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2.
Chemical Structure and Properties
Remdesivir's chemical formula is , with a molecular weight of approximately 602.6 g/mol. Its structure includes a pyrrolo[2,1-f][1,2,4]triazin moiety that is critical for its biological activity. The compound is synthesized through a complex process involving multiple steps to ensure the correct stereochemistry and functional groups necessary for its efficacy.
Remdesivir functions primarily as an inhibitor of viral RNA polymerase. Once inside the host cell, it is metabolized to its active triphosphate form (GS-443902), which competes with ATP for incorporation into the nascent viral RNA strand. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication. This mechanism has been observed in various studies focusing on coronaviruses and other RNA viruses.
In Vitro Studies
Research has demonstrated that Remdesivir exhibits potent antiviral activity against SARS-CoV-2 in vitro. In cell culture studies, it has been shown to reduce viral load significantly when administered at therapeutic concentrations. For example:
Clinical Trials
Clinical trials have confirmed the efficacy of Remdesivir in treating COVID-19 patients. A notable trial indicated that patients receiving Remdesivir had shorter recovery times compared to those receiving placebo.
Case Studies
- COVID-19 Treatment : In a double-blind clinical trial involving hospitalized patients with severe COVID-19, those treated with Remdesivir showed a statistically significant reduction in time to recovery compared to placebo controls.
- Ebola Virus Disease : In non-human primate models of Ebola virus infection, Remdesivir demonstrated substantial protective effects when administered post-exposure.
Safety and Side Effects
While generally well-tolerated, some side effects associated with Remdesivir include:
- Nausea
- Elevated liver enzymes
- Infusion-related reactions
Monitoring for these effects is essential during treatment.
Regulatory Status
Remdesivir has received emergency use authorization from various health authorities globally due to its promising results in treating severe cases of COVID-19. It has also been designated as an orphan drug in Europe for the treatment of Ebola virus disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrrolo[2,1-f][1,2,4]triazine-based phosphoramidate prodrugs. Key structural variations among analogues include:
*Estimated based on molecular formulas.
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility: The target compound’s 2-ethylbutyl ester enhances lipophilicity compared to Obeldesivir’s 2-methylpropanoate, improving membrane permeability but reducing aqueous solubility .
- Half-life : The 9-hour half-life of the target compound exceeds that of Obeldesivir (estimated <6 hours), likely due to slower esterase-mediated hydrolysis of the 2-ethylbutyl group .
- Protein binding : High protein binding (83%) suggests prolonged systemic retention, contrasting with smaller analogues like Obeldesivir, which may exhibit faster clearance .
Bioactivity and Mechanism
- The phosphoramidate moiety enables intracellular release of the active 5′-monophosphate nucleoside, inhibiting viral RNA polymerases. The 2-ethylbutyl group delays hydrolysis compared to isopropyl or methyl esters, prolonging activity .
- Obeldesivir’s simpler structure may limit its efficacy against resistant viral strains due to faster enzymatic degradation .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bulky esters (e.g., 2-ethylbutyl) correlate with extended half-lives but may reduce oral bioavailability due to low water solubility .
- Metabolic Stability : Fluorinated analogues (e.g., CAS 1190307-88-0) exhibit enhanced resistance to hepatic CYP450 enzymes, suggesting utility in chronic treatments .
- Therapeutic Potential: The target compound’s balance of solubility and stability positions it as a candidate for long-acting antiviral therapies, though further in vivo studies are needed to validate efficacy against emerging variants .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can stereochemical purity be ensured?
- The compound’s synthesis involves multiple stereocenters (e.g., 2R,3S,4R,5R configuration in the tetrahydrofuran core) and a phosphorylated amino ester linkage. A critical challenge is maintaining stereochemical fidelity during phosphorylation and coupling steps.
- Methodology : Use chiral HPLC or SFC (Supercritical Fluid Chromatography) with columns like Chiralpak® IC for enantiomeric separation . Catalytic asymmetric phosphorylation using Pd(II) acetate or other transition-metal catalysts can enhance stereoselectivity .
Q. How can the stability of this compound under experimental conditions be evaluated?
- Stability studies should focus on hydrolytic degradation (e.g., cleavage of the phosphoramidate bond) and oxidation of the pyrrolotriazine moiety.
- Methodology :
- HPLC-MS : Monitor degradation products under accelerated conditions (e.g., pH 7.4 buffer at 40°C) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition temperatures .
- Incompatibility Testing : Avoid exposure to strong oxidizing agents, which may generate hazardous byproducts like hydrogen fluoride or phosphorus oxides .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR : 1H/13C NMR to resolve stereochemistry (e.g., coupling constants for tetrahydrofuran protons) and confirm the presence of the cyano group (δ ~110-120 ppm for CN).
- X-ray Crystallography : For absolute configuration determination, particularly for the tetrahydrofuran and pyrrolotriazine cores .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C24H30N3O9P) and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., viral polymerases)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with conserved active sites (e.g., HCV NS5B polymerase, given structural similarity to Sovaldi derivatives) .
- QM/MM Simulations : Study the phosphoryl transfer mechanism of the prodrug moiety in enzymatic environments .
- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. ethynyl groups) with antiviral activity .
Q. How can metabolic pathways and activation kinetics be characterized in vitro?
- Hepatocyte Assays : Incubate with primary human hepatocytes to track prodrug activation via esterase cleavage and phosphorylation .
- LC-MS/MS Quantification : Measure intracellular levels of the active triphosphate metabolite .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps in metabolic activation .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Case Study : If a cyano group (as in this compound) shows reduced potency compared to ethynyl analogs (e.g., in ), evaluate:
- Electrostatic Potential Maps : Compare electron-withdrawing effects of CN vs. C≡CH on binding affinity .
- Crystallographic Overlays : Identify steric clashes or hydrogen-bonding disruptions in target complexes .
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization or supramolecular assembly?
- Single-Crystal Analysis : Identify interactions between the pyrrolotriazine aromatic system and phenyl groups in adjacent molecules .
- DFT Calculations : Quantify interaction energies for co-crystal design (e.g., with cyclodextrins for solubility enhancement) .
Experimental Design Considerations
Q. What safety protocols are critical for handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Spill Management : Neutralize acidic decomposition products (e.g., HF) with calcium gluconate gel .
- Waste Disposal : Incinerate at high temperatures (>1000°C) to degrade phosphorus-containing byproducts .
Q. How can synthetic yield be optimized for the phosphoryl-amino propanoate linkage?
- Coupling Reagents : Use HATU or PyBOP with DIEA for efficient amidation .
- Solvent Optimization : Anhydrous THF or DMF improves phosphoramidate coupling efficiency .
- Temperature Control : Maintain reactions at 0–5°C to minimize racemization .
Key Research Gaps and Directions
- Mechanistic Studies : Elucidate the role of the cyano group in antiviral resistance profiles compared to ethynyl analogs .
- In Vivo Pharmacokinetics : Evaluate bioavailability and tissue distribution using radiolabeled (14C) analogs .
- Synergistic Combinations : Screen with NS5A inhibitors to assess combinatorial effects against resistant viral strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
